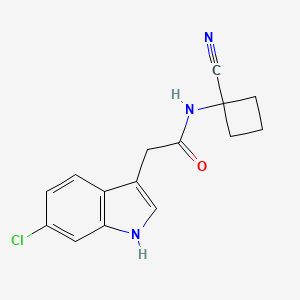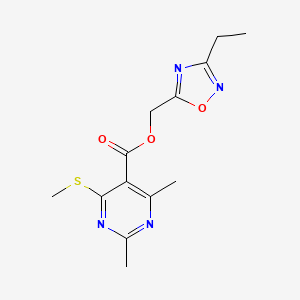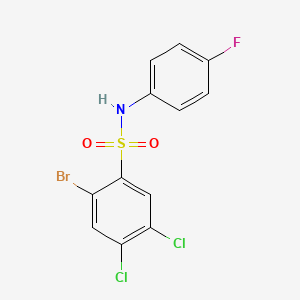
2-bromo-4,5-dichloro-N-(4-fluorophenyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-4,5-dichloro-N-(4-fluorophenyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry due to their antibacterial properties. This compound, with its unique combination of bromine, chlorine, and fluorine substituents, exhibits interesting chemical properties that make it valuable for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5-dichloro-N-(4-fluorophenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the bromination and chlorination of a suitable benzene derivative, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-4,5-dichloro-N-(4-fluorophenyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) on the benzene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as halogens or alkylating agents. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under specific conditions to achieve the desired transformations.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions, with the reactions typically carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can lead to the formation of various substituted benzene derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
2-bromo-4,5-dichloro-N-(4-fluorophenyl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a valuable candidate for studying the mechanisms of bacterial inhibition and resistance.
Medicine: Research into its potential as an antibacterial agent continues, with studies focusing on its efficacy against various bacterial strains and its potential use in combination therapies.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes, particularly in the field of catalysis and materials science.
Wirkmechanismus
The mechanism of action of 2-bromo-4,5-dichloro-N-(4-fluorophenyl)benzene-1-sulfonamide involves its interaction with bacterial enzymes, particularly those involved in folic acid synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial growth and ultimately, bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-bromo-4-chloro-N-(4-fluorophenyl)benzene-1-sulfonamide
- 2-bromo-5-chloro-N-(4-fluorophenyl)benzene-1-sulfonamide
- 2-bromo-4,5-dichloro-N-(4-methylphenyl)benzene-1-sulfonamide
Uniqueness
2-bromo-4,5-dichloro-N-(4-fluorophenyl)benzene-1-sulfonamide is unique due to the specific combination of bromine, chlorine, and fluorine substituents on the benzene ring. This unique structure imparts distinct chemical properties, such as increased reactivity and specificity in certain chemical reactions. Additionally, the presence of the sulfonamide group enhances its potential as an antibacterial agent, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2-bromo-4,5-dichloro-N-(4-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrCl2FNO2S/c13-9-5-10(14)11(15)6-12(9)20(18,19)17-8-3-1-7(16)2-4-8/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVAQWOEXKPOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrCl2FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
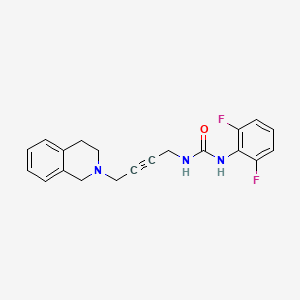
![N'-[(4-fluorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide](/img/structure/B2871607.png)
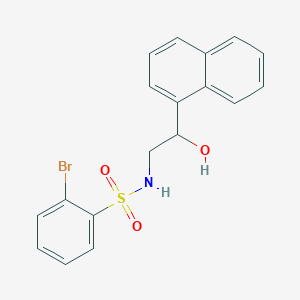
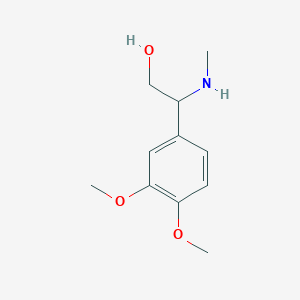
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2871612.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2871615.png)

![4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2871617.png)
![2-(3-(Dimethylamino)propyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2871618.png)

![(2E)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYLPROP-2-ENAMIDE](/img/structure/B2871623.png)
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2871624.png)
